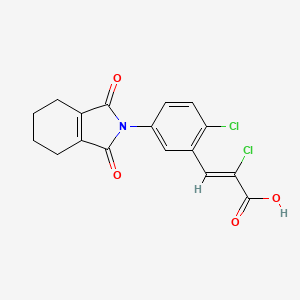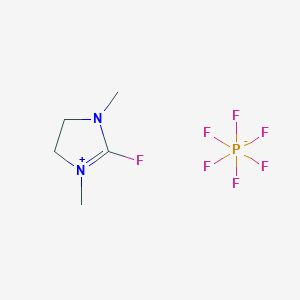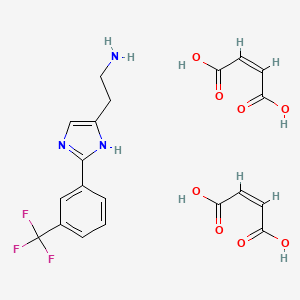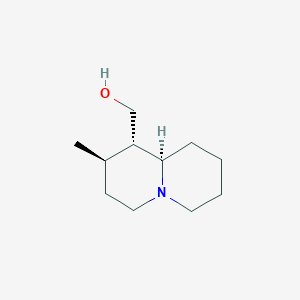
Cinidon (free acid) 100 microg/mL in Acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cinidon (free acid) 100 microg/mL in Acetonitrile is a chemical compound with the molecular formula C17H13Cl2NO4 . It has a molecular weight of 366.2 g/mol . The IUPAC name for this compound is (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoic acid .
Molecular Structure Analysis
The InChI string for Cinidon (free acid) 100 microg/mL in Acetonitrile is InChI=1S/C17H13Cl2NO4/c18-13-6-5-10(7-9(13)8-14(19)17(23)24)20-15(21)11-3-1-2-4-12(11)16(20)22/h5-8H,1-4H2,(H,23,24)/b14-8- . The Canonical SMILES string is C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C=C(C(=O)O)Cl .Physical And Chemical Properties Analysis
Cinidon (free acid) 100 microg/mL in Acetonitrile has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has three rotatable bonds . Its topological polar surface area is 74.7 Ų . The compound has a complexity of 627 .Scientific Research Applications
Toxicological Studies
Toxicological studies utilize Cinidon (free acid) to evaluate its toxic effects on living organisms. This includes determining safe exposure levels and understanding its behavior within biological systems, which is essential for risk assessment and regulatory purposes.
Each application utilizes the unique properties of Cinidon (free acid) in acetonitrile, highlighting its versatility and importance across various fields of scientific research. The compound’s stability and solubility in acetonitrile make it particularly suitable for these applications, providing researchers with a reliable tool for their investigative and analytical needs .
properties
IUPAC Name |
(Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c18-13-6-5-10(7-9(13)8-14(19)17(23)24)20-15(21)11-3-1-2-4-12(11)16(20)22/h5-8H,1-4H2,(H,23,24)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASTLGMYDHNTR-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C=C(C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)/C=C(/C(=O)O)\Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinidon (free acid) 100 microg/mL in Acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Hcl-val-psi[CS-N]-pyrrolidide](/img/structure/B1143070.png)